

# Introduction: Unveiling the Molecular Identity of 1,3-Dimethoxy-2-nitrobenzene

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## Compound of Interest

Compound Name: 1,3-Dimethoxy-2-nitrobenzene

Cat. No.: B1582284

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**1,3-Dimethoxy-2-nitrobenzene** is an aromatic organic compound of significant interest in synthetic organic chemistry and serves as a crucial building block in the development of novel pharmaceutical agents and other specialty chemicals.<sup>[1][2]</sup> Its molecular architecture, featuring a nitrobenzene core substituted with two methoxy groups, imparts specific chemical and physical properties that necessitate a multi-faceted analytical approach for unambiguous characterization.<sup>[1]</sup> The presence of the electron-withdrawing nitro group and electron-donating methoxy groups creates a unique electronic environment within the molecule, influencing its reactivity and spectroscopic behavior.

This comprehensive guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable characterization of **1,3-Dimethoxy-2-nitrobenzene**. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, providing a high degree of confidence in the obtained results.

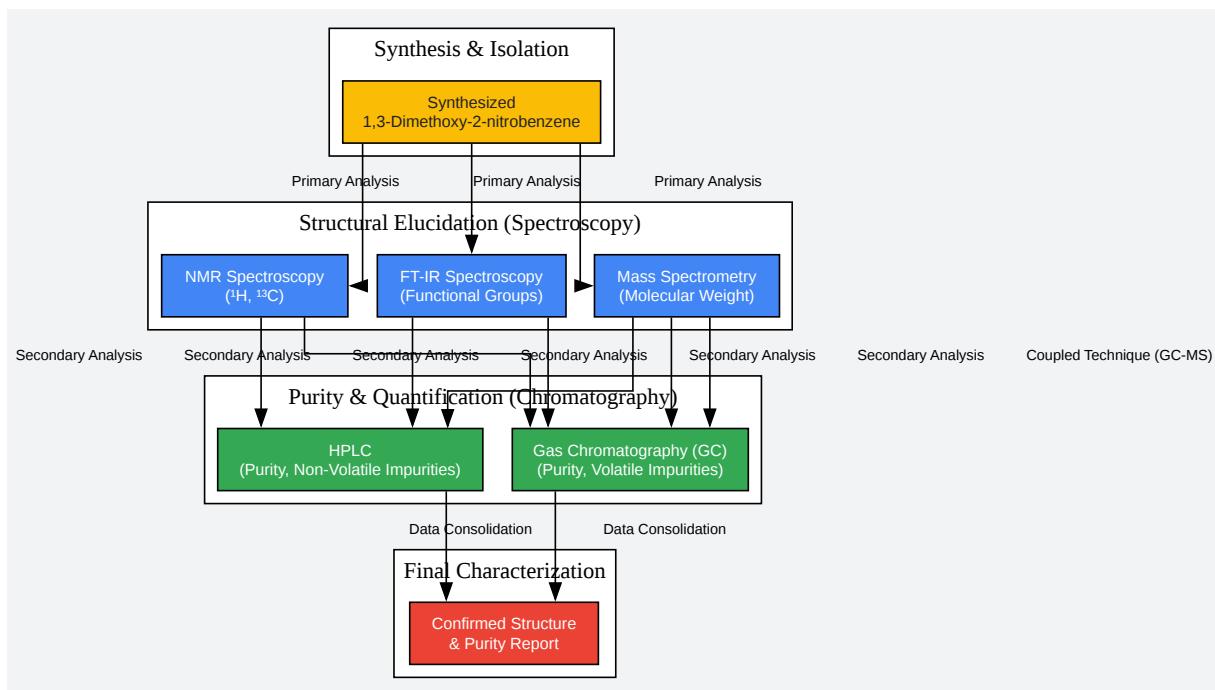
## Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of **1,3-Dimethoxy-2-nitrobenzene** is paramount for selecting appropriate analytical techniques and designing robust experimental protocols. These properties dictate the compound's behavior in various solvents and analytical systems.

Property	Value	Source
IUPAC Name	1,3-dimethoxy-2-nitrobenzene	[3]
Synonyms	2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether	[1][3]
CAS Number	6665-97-0	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	[3][4]
Molecular Weight	183.16 g/mol	[3]
Appearance	Yellow to orange solid	[1]
Solubility	Moderately soluble in organic solvents	[1]

## Integrated Analytical Workflow

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of **1,3-Dimethoxy-2-nitrobenzene**. The following workflow provides a logical sequence for obtaining orthogonal data, leading to unambiguous structural confirmation and purity assessment.



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Caption: Integrated workflow for the characterization of **1,3-Dimethoxy-2-nitrobenzene**.

## Part 1: Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic environment of **1,3-Dimethoxy-2-nitrobenzene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the complete structural assignment of **1,3-Dimethoxy-2-nitrobenzene**.

**Expertise & Experience:** The substitution pattern on the benzene ring—two methoxy groups at positions 1 and 3, and a nitro group at position 2—creates a distinct set of signals. The symmetry of the molecule is broken by the nitro group, leading to three unique aromatic proton environments and eight distinct carbon signals.

Expected  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.4 - 7.6	t	1H	H-5	The central aromatic proton, coupled to both H-4 and H-6.
~ 6.7 - 6.9	d	2H	H-4, H-6	Protons ortho to the methoxy groups, shifted upfield.
~ 3.9	s	6H	2 x $-\text{OCH}_3$	Methoxy protons, appearing as a singlet.

Expected  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 155 - 160	C1, C3	Carbons attached to the electron-donating methoxy groups.
~ 135 - 140	C2	Carbon attached to the electron-withdrawing nitro group.
~ 130 - 135	C5	Aromatic CH carbon.
~ 105 - 110	C4, C6	Aromatic CH carbons ortho to the methoxy groups.
~ 56	-OCH <sub>3</sub>	Methoxy carbons.

#### Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **1,3-Dimethoxy-2-nitrobenzene** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width: 90°
  - Spectral width: -2 to 12 ppm
- <sup>13</sup>C NMR Parameters:
  - Number of scans: 1024 or more (as needed for signal-to-noise)

- Relaxation delay: 2.0 s
- Pulse program: Proton-decoupled
- Spectral width: 0 to 200 ppm
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the  $^1\text{H}$  spectrum to the residual  $\text{CDCl}_3$  signal at 7.26 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  signal at 77.16 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

**Expertise & Experience:** The FT-IR spectrum of **1,3-Dimethoxy-2-nitrobenzene** is dominated by strong absorptions from the nitro group, which are among the most characteristic in infrared spectroscopy. The C-O stretches of the methoxy groups and various aromatic C-H and C=C vibrations provide further structural confirmation.

### Expected FT-IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~ 1600 - 1450	Strong	Aromatic C=C Stretch
~ 1530 - 1500	Very Strong	Asymmetric NO <sub>2</sub> Stretch
~ 1350 - 1330	Very Strong	Symmetric NO <sub>2</sub> Stretch
~ 1250 - 1200	Strong	Aryl-O Stretch (Asymmetric)
~ 1050 - 1000	Strong	Aryl-O Stretch (Symmetric)

**Protocol:** FT-IR Analysis (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the solid **1,3-Dimethoxy-2-nitrobenzene** sample directly onto the ATR crystal.
- Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- Parameters:
  - Spectral range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like **1,3-Dimethoxy-2-nitrobenzene**. The molecular ion peak ( $\text{M}^+$ ) should be clearly visible at  $\text{m/z}$  183. Fragmentation will likely involve the loss of the nitro group ( $-\text{NO}_2$ ) and methoxy groups ( $-\text{OCH}_3$ ) or parts thereof (e.g.,  $-\text{CH}_3$ ).

Expected Mass Spectrum Data (EI)

m/z	Proposed Fragment
183	$[M]^+$ (Molecular Ion)
168	$[M - \text{CH}_3]^+$
153	$[M - \text{NO}]^+$
137	$[M - \text{NO}_2]^+$
107	$[M - \text{NO}_2 - 2\text{CH}_3]^+$

Protocol: GC-MS Analysis A coupled Gas Chromatography-Mass Spectrometry (GC-MS) approach is highly recommended for simultaneous purity assessment and mass analysis. A detailed GC protocol is provided in the next section.

- Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- Injection: Inject 1 µL of the solution into the GC-MS system.
- MS Parameters (Typical EI source):
  - Ionization Energy: 70 eV
  - Mass Range: 40 - 300 amu
  - Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C
- Data Analysis: Identify the peak corresponding to **1,3-Dimethoxy-2-nitrobenzene** in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to confirm the molecular weight and fragmentation pattern.

## Part 2: Chromatographic Techniques for Purity Assessment

Chromatography is indispensable for separating **1,3-Dimethoxy-2-nitrobenzene** from impurities, byproducts, or starting materials, thereby allowing for accurate purity determination.

## Gas Chromatography (GC)

GC is an excellent method for assessing the purity of volatile and thermally stable compounds. [5][6] It is particularly useful for detecting residual solvents or volatile synthetic precursors.

**Expertise & Experience:** The choice of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for aromatic compounds. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while coupling to a Mass Spectrometer (MS) provides definitive peak identification.[5][7]



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Caption: Typical workflow for Gas Chromatography (GC) analysis.

### Protocol: GC-FID/MS Purity Analysis

- Instrumentation: A gas chromatograph equipped with an FID or MS detector.
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Temperatures:
  - Injector: 250 °C
  - Detector (FID): 280 °C
- Oven Program:
  - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Sample Preparation: Prepare a ~1 mg/mL solution in ethyl acetate.
- Injection: 1 µL, split ratio 50:1.
- Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, ideal for analyzing non-volatile impurities and for precise quantification.<sup>[5][8]</sup> A reverse-phase method is typically employed for nitroaromatic compounds.

**Expertise & Experience:** A C18 column is the workhorse for reverse-phase chromatography, offering excellent retention and separation of moderately polar compounds like **1,3-Dimethoxy-2-nitrobenzene**. An isocratic mobile phase of acetonitrile and water provides a simple and robust method. UV detection is highly effective due to the strong chromophore of the nitroaromatic system.<sup>[9][10]</sup>

### Protocol: Reverse-Phase HPLC-UV Analysis

- Instrumentation: An HPLC system with a UV-Vis detector.
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
- Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: UV at 254 nm.

- Sample Preparation: Prepare a ~0.1 mg/mL solution in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.
- Injection Volume: 10 µL.
- Data Analysis: Calculate purity based on the relative peak area, similar to the GC analysis.

## Conclusion: A Self-Validating Approach

The orthogonal application of these spectroscopic and chromatographic techniques provides a self-validating system for the characterization of **1,3-Dimethoxy-2-nitrobenzene**. NMR and IR confirm the molecular structure and functional groups, mass spectrometry verifies the molecular weight, and GC and HPLC provide accurate assessments of purity. By following these detailed protocols and understanding the rationale behind them, researchers can ensure the identity, quality, and consistency of their material, which is a critical prerequisite for its successful application in research and development.

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